N,N'-Diacetyl-L-cystine

Overview

Description

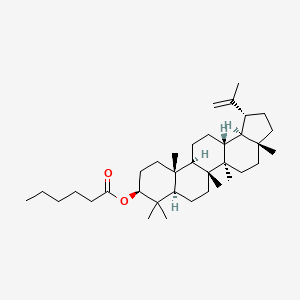

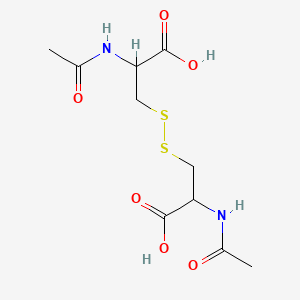

N,N’-Diacetyl-L-cystine is a disulfide dimer of N-acetylcysteine, known for its immunomodulatory properties. This compound is characterized by its intact disulfide bridge, which plays a crucial role in its biological activities. It has been studied for its potential therapeutic effects, particularly in modulating immune responses and improving endothelial function .

Mechanism of Action

Target of Action

N,N’-Diacetyl-L-cystine (DiNAC) is a disulfide dimer of N-acetylcysteine . It primarily targets the immune system, specifically the contact sensitivity/delayed type hypersensitivity (CS/DTH) reactions in rodents .

Mode of Action

DiNAC interacts with its targets by modulating the immune response. It has been shown to enhance or reduce the CS or DTH response depending on the experimental conditions . The intact disulfide bridge of DiNAC is important for its ability to modify these reactions .

Biochemical Pathways

It is suggested that dinac acts via redox processes . It’s also known to have antiatherosclerotic effects, indicating its involvement in lipid metabolism and atherosclerosis pathways .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability

Result of Action

The molecular and cellular effects of DiNAC’s action are primarily immunomodulatory. It can either enhance or reduce the CS or DTH response . In addition, DiNAC has been shown to have antiatherosclerotic effects in Watanabe-heritable hyperlipidemic rabbit (WHHL) rabbits .

Biochemical Analysis

Biochemical Properties

N,N’-Diacetyl-L-cystine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its intact disulfide bridge is crucial for its ability to modify contact sensitivity/delayed hypersensitivity reactions in mice . It also demonstrates anti-atherosclerotic effects, improving endothelial function .

Cellular Effects

N,N’-Diacetyl-L-cystine has shown positive impact on cellular processes. It contributes to the increase of the intracellular glutathione pool, suggesting a close relationship with the regulation of oxidative stress . This product’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N,N’-Diacetyl-L-cystine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The favored pathway of S–S bond cleavage is triggered by direct acetyl radical attack at sulfur with concomitant cleavage of the S–S bond .

Dosage Effects in Animal Models

The effects of N,N’-Diacetyl-L-cystine vary with different dosages in animal models

Metabolic Pathways

N,N’-Diacetyl-L-cystine is involved in metabolic pathways, interacting with enzymes or cofactors . It could also affect metabolic flux or metabolite levels . The exact metabolic pathways and the extent of these interactions need further exploration.

Transport and Distribution

It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine typically involves the acetylation of L-cystine. One common method includes the acetylation of L-cystine to form N,N’-diacetyl-L-cystine, followed by electrochemical reduction to yield N-acetylcysteine. This process is efficient and environmentally friendly, avoiding the formation of racemic mixtures and minimizing waste .

Industrial Production Methods: In industrial settings, the production of N,N’-Diacetyl-L-cystine involves large-scale acetylation reactions under controlled conditions. The process includes the use of carbon cathodes for electrochemical reduction, followed by electrodialysis for desalting and purification. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetyl-L-cystine undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield N-acetylcysteine.

Substitution: The acetyl groups can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol or electrochemical reduction.

Substitution: Acidic or basic conditions to facilitate the substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: N-acetylcysteine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Diacetyl-L-cystine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other compounds.

Biology: Studied for its role in modulating immune responses and oxidative stress.

Medicine: Investigated for its potential therapeutic effects in treating atherosclerosis and improving endothelial function.

Industry: Utilized in the production of pharmaceuticals and as a research chemical in various biochemical studies

Comparison with Similar Compounds

N-acetylcysteine: A precursor to N,N’-Diacetyl-L-cystine, known for its antioxidant properties.

N,N’-Dibenzoyl-L-cystine: Another disulfide dimer with different substituents.

N,N’-Diformyl-L-cystine: A similar compound with formyl groups instead of acetyl groups.

Uniqueness: N,N’-Diacetyl-L-cystine is unique due to its specific acetyl groups and intact disulfide bridge, which confer distinct immunomodulatory and anti-atherosclerotic properties. Its ability to modulate immune responses and improve endothelial function sets it apart from other similar compounds .

Properties

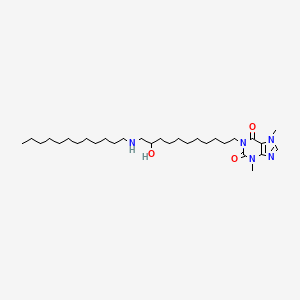

IUPAC Name |

2-acetamido-3-[(2-acetamido-2-carboxyethyl)disulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPQSLLEROSACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970791 | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-17-5 | |

| Record name | N,N'-Diacetyl-L-cystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(1-hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B1669636.png)

![4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane](/img/structure/B1669639.png)